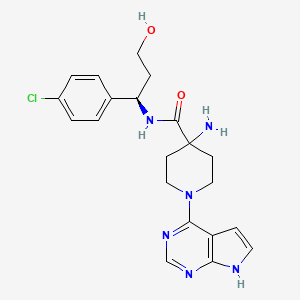

(R)-Capivasertib

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H25ClN6O2 |

|---|---|

分子量 |

428.9 g/mol |

IUPAC 名称 |

4-amino-N-[(1R)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m1/s1 |

InChI 键 |

JDUBGYFRJFOXQC-QGZVFWFLSA-N |

手性 SMILES |

C1CN(CCC1(C(=O)N[C@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |

规范 SMILES |

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |

产品来源 |

United States |

Foundational & Exploratory

(R)-Capivasertib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Capivasertib, also known as AZD5363, is a potent, orally bioavailable, and selective pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many human cancers, making AKT a compelling target for anticancer therapies.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of this compound. It includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological and chemical pathways to serve as a comprehensive resource for researchers and drug development professionals.

Discovery and Medicinal Chemistry

The discovery of Capivasertib stemmed from a fragment-based drug design approach, a collaboration that initially involved The Institute of Cancer Research (ICR), Astex Pharmaceuticals, and Cancer Research Technology.[3] The starting point was the identification of a small molecular fragment that bound to the ATP-binding pocket of AKT. Through iterative medicinal chemistry efforts, this fragment was grown and optimized to enhance potency and selectivity, leading to the identification of the pyrrolopyrimidine scaffold as a promising core.[4]

A significant challenge in the optimization process was achieving selectivity against the closely related AGC kinase ROCK, as off-target inhibition of ROCK can lead to cardiovascular side effects.[5] Extensive structure-activity relationship (SAR) studies led to the discovery that specific substitutions on the pyrrolopyrimidine core could significantly improve the selectivity for AKT over ROCK. This optimization effort ultimately culminated in the identification of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, the active enantiomer being the (R)-form of the 1-(4-chlorophenyl)-3-hydroxypropyl moiety, which was named Capivasertib (AZD5363).

Mechanism of Action

Capivasertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT kinases, thereby preventing the phosphorylation of their downstream substrates. This blockade of AKT signaling leads to the inhibition of crucial cellular processes that are often hijacked by cancer cells, including cell growth, proliferation, survival, and metabolism. The inhibition of downstream effectors such as PRAS40 and GSK3β has been demonstrated in preclinical studies.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates normal cellular functions. In many cancers, this pathway is aberrantly activated through various mechanisms, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss-of-function mutations in the tumor suppressor PTEN, or activating mutations in AKT1. By targeting the central node of this pathway, Capivasertib has shown efficacy in preclinical models and clinical trials, particularly in tumors harboring these genetic alterations.

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Potency of Capivasertib

| Target | IC₅₀ (nM) | Assay Description | Reference |

| AKT1 | 3 | Cell-free kinase assay | |

| AKT2 | 8 | Cell-free kinase assay | |

| AKT3 | 8 | Cell-free kinase assay | |

| pPRAS40 (BT474c cells) | 0.31 µM | Cellular assay measuring phosphorylation of AKT substrate | |

| hERG | 73 µM | Ion channel assay |

Table 2: Pharmacokinetic Properties of Capivasertib in Humans

| Parameter | Value | Condition | Reference |

| Tₘₐₓ | 1 to 2 hours | Following oral administration | |

| Absolute Bioavailability | 29% | - | |

| Steady-state AUC | 8,069 h·ng/mL (37% CV) | 400 mg twice daily, 4 days on/3 days off | |

| Steady-state Cₘₐₓ | 1,371 ng/mL (30% CV) | 400 mg twice daily, 4 days on/3 days off | |

| Volume of Distribution (Vd/F) | 1,847 L (36%) | Steady-state | |

| Plasma Protein Binding | 22% | - | |

| Terminal Half-life (t₁/₂) | 8.3 hours | - | |

| Oral Clearance (CL/F) | 50 L/h (37% CV) | Steady-state | |

| Metabolism | Primarily by CYP3A4 and UGT2B7 | - | |

| Excretion | 45% in urine, 50% in feces | Following a single radiolabeled dose |

Table 3: Efficacy Data from the CAPItello-291 Phase III Clinical Trial

Study Population: HR-positive, HER2-negative advanced breast cancer patients who had progressed on an aromatase inhibitor with or without a CDK4/6 inhibitor.

| Endpoint | Capivasertib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |

| Overall Population | |||||

| Median Progression-Free Survival (PFS) | 7.2 months | 3.6 months | 0.60 (0.51 - 0.71) | < 0.001 | |

| Objective Response Rate (ORR) | 22.9% | 12.2% | - | - | |

| AKT Pathway-Altered Population | |||||

| Median Progression-Free Survival (PFS) | 7.3 months | 3.1 months | 0.50 (0.38 - 0.65) | < 0.001 | |

| Objective Response Rate (ORR) | 28.8% | 9.7% | - | - |

Synthesis Pathway

The synthesis of this compound has been reported through various routes. A common approach involves the coupling of a protected 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid intermediate with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, followed by deprotection. An alternative, more convergent synthesis has also been developed, as outlined in patent literature, which shortens the overall sequence.

Synthetic Scheme

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

AKT Kinase Assay (Cell-Free)

This protocol is a generalized representation based on common methodologies.

-

Reagents and Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes.

-

Peptide substrate (e.g., a 5-FAM-labeled custom peptide).

-

ATP.

-

Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA).

-

This compound stock solution in DMSO.

-

Stop solution (e.g., buffer containing EDTA).

-

Microplates (e.g., 384-well).

-

Mobility shift assay detection system (e.g., Caliper LabChip).

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the diluted this compound or DMSO (vehicle control).

-

Add the AKT enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Analyze the plate using a mobility shift assay system to separate and quantify the phosphorylated and unphosphorylated peptide substrate.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This protocol is a generalized representation based on common methodologies.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., BT474c).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Cell proliferation reagent (e.g., MTS or resazurin-based).

-

96-well cell culture plates.

-

Plate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

-

Synthesis of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Alternative Route 1)

This protocol is based on a patented synthetic procedure.

-

Materials:

-

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide.

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

-

N-Ethyldiisopropylamine (DIPEA).

-

Butan-1-ol.

-

Ethyl acetate (EtOAc).

-

Water.

-

Saturated brine.

-

-

Procedure:

-

To a solution of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide (1 equivalent) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in butan-1-ol, add N-ethyldiisopropylamine (3 equivalents).

-

Stir the resulting solution at 60°C for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the title compound.

-

Conclusion

This compound is a first-in-class AKT inhibitor that has demonstrated significant clinical benefit in patients with HR-positive, HER2-negative advanced breast cancer, particularly in those with alterations in the PI3K/AKT/PTEN pathway. Its discovery through fragment-based drug design and subsequent medicinal chemistry optimization highlights the power of structure-based approaches in modern drug development. The synthetic routes developed for its manufacturing are robust and scalable. This technical guide provides a centralized resource of key data and methodologies related to this compound, which can aid researchers and clinicians in further understanding and utilizing this important therapeutic agent.

References

- 1. Population Pharmacokinetics of Capivasertib, a Potent Selective AKT Inhibitor, in Patients with Solid Tumours [page-meeting.org]

- 2. Capivasertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Medicinal Chemistry behind Capivasertib Discovery: Seventh Magic Bullet of the Fragment-based Drug Design Approved for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

(R)-Capivasertib: A Technical Guide to Target Validation in Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (formerly AZD5363, brand name Truqap™) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, including breast cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][2] Alterations such as mutations in PIK3CA and AKT1, as well as the loss of the tumor suppressor PTEN, lead to the hyperactivation of this pathway, contributing to tumorigenesis and resistance to conventional therapies.[3][4] This technical guide provides an in-depth overview of the preclinical target validation of this compound in breast cancer models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways and workflows.

Mechanism of Action and Target Engagement

This compound is an ATP-competitive inhibitor of AKT. By binding to the kinase domain, it prevents the phosphorylation of downstream AKT substrates, thereby inhibiting the propagation of signals that promote cell growth and survival.[5] Preclinical studies have demonstrated that Capivasertib effectively reduces the phosphorylation of key downstream targets, including proline-rich AKT substrate of 40 kDa (PRAS40), glycogen synthase kinase 3 beta (GSK3β), and ribosomal protein S6 (S6), in a dose-dependent manner.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies validating the activity of this compound in breast cancer models.

Table 1: In Vitro Inhibitory Activity of this compound Against AKT Isoforms

| Isoform | IC50 (nM) |

| AKT1 | <10 |

| AKT2 | <10 |

| AKT3 | <10 |

Data sourced from multiple preclinical studies.

Table 2: In Vitro Cellular Proliferation (IC50) of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | PIK3CA/PTEN/AKT1 Status | IC50 (µM) |

| OCUB-M | Not Specified | Not Specified | 0.147 |

| HCC2157 | Not Specified | Not Specified | 0.208 |

| UACC-893 | Not Specified | Not Specified | 0.232 |

IC50 values represent the concentration of Capivasertib required to inhibit cell growth by 50%. Data from Genomics of Drug Sensitivity in Cancer Project.

Table 3: In Vivo Efficacy of this compound in a BT474c Breast Cancer Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| Capivasertib (100 mg/kg, BID) | Continuous | Significant, dose-dependent |

| Capivasertib (150 mg/kg, BID) | Continuous | Significant, dose-dependent |

BID: twice daily. Data demonstrates a dose-dependent inhibition of tumor growth.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the preclinical validation of this compound.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T-47D, SK-BR-3)

-

Complete growth medium (specific to each cell line)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and untreated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell line and should be optimized to obtain a linear absorbance range.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

In Vitro AKT Kinase Assay

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of AKT isoforms.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

AKT substrate peptide (e.g., Crosstide)

-

ATP

-

This compound stock solution

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit or similar

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, AKT enzyme, and substrate peptide.

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Luminescence Reading: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot Analysis of Phosphorylated AKT and Downstream Targets

Objective: To assess the effect of this compound on the phosphorylation status of AKT and its downstream substrates in breast cancer cells.

Materials:

-

Breast cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Breast Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., female athymic nude mice)

-

Breast cancer cells (e.g., BT474c, MDA-MB-231)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally by gavage at the desired doses and schedule (e.g., once or twice daily). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

The preclinical data strongly support the target validation of this compound as a potent and selective inhibitor of the AKT pathway in breast cancer models. Its ability to inhibit AKT kinase activity, suppress the proliferation of breast cancer cells, particularly those with PI3K/AKT pathway alterations, and inhibit tumor growth in vivo, provides a solid rationale for its clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the role of AKT inhibition in breast cancer and to evaluate the efficacy of novel therapeutic agents targeting this critical signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. oncologynewscentral.com [oncologynewscentral.com]

- 3. Item - Supplementary Table 1 from Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 4. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Preclinical Toxicology of (R)-Capivasertib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. As a key node in this pathway, AKT is a rational target for anticancer therapy. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on this compound to support its clinical development. The following sections detail the findings from single-dose and repeat-dose toxicity studies, safety pharmacology assessments, genotoxicity, reproductive toxicology, and carcinogenicity evaluations.

Data Presentation

The following tables summarize the quantitative data from key preclinical toxicology studies of this compound.

Table 1: Single-Dose Toxicity Studies

| Species | Route of Administration | Dose Levels | Key Findings |

| Rat | Oral | Up to 150 mg/kg | Reduction in spontaneous activity and touch response at 100 and 150 mg/kg. No effects on respiratory parameters.[1] |

| Dog | Oral | 5, 30, and 40 mg/kg | Decreased heart rate, peak decreases in systolic and diastolic blood pressure, sustained prolongation of QTc, and increases in LVdP/dt+. Elevation of glucose and insulin levels.[1] |

Table 2: Repeat-Dose Toxicity Studies

| Species | Duration | Route of Administration | Dose Levels | Key Findings | No Observed Adverse Effect Level (NOAEL) |

| Rat | Up to 6 months | Oral | Up to 100 mg/kg (males), 150 mg/kg (females) | On-target effects related to AKT inhibition: increased blood glucose and insulin, increased plasma fructosamine, glycosylated hemoglobin, liver hypertrophy with glycogen accumulation, and pancreatic islet cell hypertrophy/hyperplasia. Decreased body weight and food consumption.[1] | Not explicitly stated in the provided search results. |

| Dog | Up to 9 months | Oral | Up to 30 mg/kg | On-target effects: increased blood glucose and insulin, glycosylated hemoglobin, liver hypertrophy with glycogen accumulation, pancreatic islet cell hypertrophy/hyperplasia or vacuolation, and glucosuria. Decreased body weight and food consumption. Cardiovascular changes: decreased systolic left ventricular diameter, increased ejection and shortening fractions, decreased cardiac output (at ≥ 10 mg/kg), and increased QTc (at 30 mg/kg).[1] | Not explicitly stated in the provided search results. |

Table 3: Genotoxicity Studies

| Assay | System | Concentration/Dose | Results |

| In vivo Micronucleus Assay | Rat Bone Marrow | 150 mg/kg/day | Genotoxic (positive for micronuclei induction) |

Finding: Capivasertib was genotoxic in the in vivo rat bone marrow micronucleus assay through an aneugenic mechanism.[1]

Table 4: Reproductive Toxicology Studies

| Study Type | Species | Dose Levels | Key Findings |

| Embryo-Fetal Development | Rat | Not specified | At exposures 0.7 times the human exposure at the recommended dose, Capivasertib caused embryo-fetal mortality and reduced fetal weights. |

Experimental Protocols

Repeat-Dose Oral Toxicity Studies (Rat and Dog)

Based on standard OECD guidelines for repeated dose oral toxicity studies (OECD 408), the methodologies for the rat and dog studies likely involved the following:

-

Animals: Young adult rats and beagle dogs were used. Animals were housed in controlled environmental conditions with access to standard diet and water.

-

Dosing: this compound was administered orally once daily.

-

Dose Groups: Multiple dose groups, including a control group receiving the vehicle and at least three dose levels of Capivasertib, were used to establish a dose-response relationship.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements were recorded.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis were performed at specified intervals.

-

Pathology: At the end of the study, a full necropsy was performed on all animals. Organ weights were recorded, and a comprehensive set of tissues was collected and processed for histopathological examination.

Safety Pharmacology Studies

-

Cardiovascular Safety in Dogs:

-

Model: Conscious telemetered beagle dogs.

-

Parameters Measured: Continuous monitoring of electrocardiogram (ECG) for heart rate and rhythm, blood pressure (systolic, diastolic, mean arterial), and left ventricular pressure.

-

Procedure: Following a baseline recording period, a single oral dose of this compound was administered. Cardiovascular parameters were monitored continuously for a defined period post-dose.

-

-

Central Nervous System (CNS) and Respiratory Safety in Rats:

-

CNS Assessment: A functional observational battery was likely used to assess behavioral and neurological changes, including spontaneous activity and response to stimuli.

-

Respiratory Assessment: Whole-body plethysmography was likely used to measure respiratory rate and tidal volume.

-

Procedure: Following administration of this compound, animals were observed at specified time points for any changes in CNS function or respiratory parameters compared to a control group.

-

In Vivo Micronucleus Assay (Rat)

Following standard protocols such as OECD 474, the in vivo micronucleus assay would have been conducted as follows:

-

Animals: Male and/or female rats were used.

-

Dosing: Animals were administered this compound, likely via oral gavage, at multiple dose levels, including a maximum tolerated dose. A positive control (a known mutagen) and a vehicle control were also included.

-

Sample Collection: Bone marrow was collected at appropriate time points after the last dose.

-

Analysis: Bone marrow smears were prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by microscopic analysis. The ratio of polychromatic to normochromatic erythrocytes was also calculated as a measure of cytotoxicity.

Embryo-Fetal Development Study (Rat)

Based on OECD guideline 414 for prenatal developmental toxicity studies, the methodology would have included:

-

Animals: Pregnant female rats were used.

-

Dosing: this compound was administered orally during the period of organogenesis.

-

Maternal Observations: Dams were monitored for clinical signs, body weight, and food consumption.

-

Fetal Evaluation: Near the end of gestation, dams were euthanized, and the uterus was examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Signaling Pathways and Experimental Workflows

Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of this compound.

Caption: A typical workflow for preclinical toxicology assessment of a new drug candidate.

Conclusion

The preclinical toxicology profile of this compound has been characterized in a series of in vitro and in vivo studies. The primary toxicities observed are on-target pharmacological effects related to the inhibition of the PI3K/AKT/mTOR pathway, most notably hyperglycemia. Cardiovascular effects, including changes in heart rate, blood pressure, and QTc interval, were observed in dogs at clinically relevant exposures. This compound was genotoxic in an in vivo rat micronucleus assay via an aneugenic mechanism. In reproductive toxicology studies, this compound demonstrated the potential for embryo-fetal toxicity in rats. Carcinogenicity studies have not been conducted, which is typical for oncology drugs intended for the treatment of advanced cancer. These preclinical findings have been instrumental in guiding the clinical development of this compound, including the establishment of starting doses, dose-escalation schemes, and safety monitoring plans in human trials. The manageable safety profile in preclinical studies, in conjunction with its potent anti-tumor activity, has supported the continued investigation of this compound as a promising targeted therapy for various cancers.

References

(R)-Capivasertib: A Technical Guide to Overcoming Endocrine Resistance in HR-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapies are the cornerstone of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, a significant number of patients develop resistance, often driven by the hyperactivation of the PI3K/AKT/PTEN signaling pathway. Capivasertib (formerly AZD5363), a potent, first-in-class, adenosine triphosphate (ATP)-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT, has emerged as a critical agent in overcoming this resistance.[1][2][3] This technical guide provides an in-depth analysis of Capivasertib's mechanism of action, a summary of pivotal clinical trial data, detailed experimental protocols, and visualizations of the core biological pathways and clinical workflows. The data presented herein substantiates the role of Capivasertib, in combination with endocrine therapy, as a new standard of care for patients with HR+/HER2- advanced breast cancer, particularly those with tumors harboring PI3K/AKT/PTEN pathway alterations.[4][5]

Introduction: The Challenge of Endocrine Resistance

Approximately 70% of breast cancers are classified as HR-positive. For these tumors, endocrine therapies, such as aromatase inhibitors (AIs) and selective estrogen receptor degraders (SERDs) like fulvestrant, are standard first-line treatments. Despite their initial efficacy, many patients with advanced disease eventually develop resistance.

One of the primary mechanisms of acquired resistance is the aberrant activation of the PI3K/AKT/mTOR signaling pathway. Genetic alterations in key components of this pathway—including activating mutations in PIK3CA and AKT1, and loss of function of the tumor suppressor PTEN—are found in up to 50% of HR+/HER2- advanced breast cancers. This hyperactivation provides a bypass mechanism, allowing cancer cells to proliferate independently of estrogen receptor signaling, thereby rendering endocrine therapies ineffective.

Capivasertib is an investigational oral therapy designed to directly target this resistance mechanism by potently and selectively inhibiting all three AKT isoforms (AKT1, AKT2, and AKT3). By blocking this critical node, Capivasertib aims to restore sensitivity to endocrine agents.

Mechanism of Action: Targeting the PI3K/AKT/PTEN Pathway

The PI3K/AKT/PTEN pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.

-

Activation Cascade: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Recruitment and Activation: PIP3 acts as a docking site on the plasma membrane, recruiting proteins with pleckstrin-homology (PH) domains, including AKT and its upstream activator PDK1. At the membrane, AKT is phosphorylated by PDK1 and mTORC2, leading to its full activation.

-

Downstream Signaling: Activated AKT phosphorylates a wide range of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and fostering proliferation.

-

Role in Resistance: In endocrine-resistant breast cancer, mutations in PIK3CA or AKT1, or the loss of the lipid phosphatase PTEN (which dephosphorylates PIP3 to terminate the signal), lead to constitutive activation of AKT. This sustained signaling allows cancer cells to evade the growth-inhibitory effects of endocrine therapy.

Capivasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT1, AKT2, and AKT3 to block their activity and prevent the phosphorylation of downstream effectors. This action effectively shuts down the pro-survival signaling that drives endocrine resistance. The combination of Capivasertib with an estrogen receptor downregulator like fulvestrant provides a dual blockade of two key oncogenic pathways.

Clinical Efficacy in Endocrine-Resistant Breast Cancer

The clinical development of Capivasertib has been anchored by two landmark trials: the Phase II FAKTION study and the Phase III CAPItello-291 study. Both trials evaluated the efficacy and safety of adding Capivasertib to the SERD fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on or after an aromatase inhibitor.

FAKTION (Phase II) Trial

The FAKTION study provided the initial robust evidence for the combination's efficacy. An updated analysis with an expanded biomarker panel demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS), with the benefit predominantly seen in patients with PI3K/AKT/PTEN pathway-altered tumors.

Table 1: Key Efficacy Outcomes from the FAKTION Trial

| Endpoint | Population | Capivasertib + Fulvestrant (n=69) | Placebo + Fulvestrant (n=71) | Hazard Ratio (HR) [95% CI] | p-value |

| Median PFS | Overall (ITT) | 10.3 months | 4.8 months | 0.56 [0.38-0.81] | 0.0023 |

| Pathway-Altered | 12.8 months | 4.6 months | 0.44 [0.26-0.72] | 0.0014 | |

| Pathway-Non-Altered | 7.7 months | 4.9 months | 0.70 [0.40-1.25] | 0.23 | |

| Median OS | Overall (ITT) | 29.3 months | 23.4 months | 0.66 [0.45-0.97] | 0.035 |

| Pathway-Altered | 38.9 months | 20.0 months | 0.46 [0.27-0.79] | 0.0047 | |

| Pathway-Non-Altered | 26.0 months | 25.2 months | 0.86 [0.49-1.52] | 0.60 |

Data sourced from updated analyses of the FAKTION trial.

CAPItello-291 (Phase III) Trial

The CAPItello-291 trial was a global, randomized, double-blind, placebo-controlled study that confirmed the findings of FAKTION and is set to establish a new standard of care. The trial met both of its primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in PFS in both the overall patient population and the prespecified biomarker subgroup with alterations in PIK3CA, AKT1, or PTEN genes.

Table 2: Primary Efficacy Outcomes from the CAPItello-291 Trial

| Endpoint | Population | Capivasertib + Fulvestrant (n=355) | Placebo + Fulvestrant (n=353) | Hazard Ratio (HR) [95% CI] | p-value |

| Median PFS | Overall | 7.2 months | 3.6 months | 0.60 (40% lower risk of progression) | <0.001 |

| Pathway-Altered | 7.3 months | 3.1 months | 0.50 [0.38-0.65] | <0.001 | |

| Objective Response Rate (ORR) | Overall | 22.9% | 12.2% | - | - |

| Pathway-Altered | 28.8% | 9.7% | - | - |

Approximately 41% of trial participants had tumors with AKT pathway alterations.

Safety and Tolerability Profile

The safety profile of the Capivasertib and fulvestrant combination was manageable and consistent with previous studies. The most common adverse events were diarrhea and rash.

Table 3: Common Adverse Events (Grade ≥3) in CAPItello-291

| Adverse Event | Capivasertib + Fulvestrant | Placebo + Fulvestrant |

| Rash | 12.1% | 0.3% |

| Diarrhea | 9.3% | 0.3% |

| Hyperglycemia | 2.3% | 0.3% |

| Discontinuation due to AE | 13.0% | 2.3% |

Experimental Protocols and Methodologies

A robust set of methodologies was employed in the clinical evaluation of Capivasertib to ensure rigorous assessment of its efficacy, safety, and mechanism of action.

CAPItello-291 Clinical Trial Protocol

The design of the CAPItello-291 study serves as a model for investigating targeted therapies in biomarker-defined populations.

-

Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: Eligible participants included men and pre-, peri-, and post-menopausal women with HR+/HER2- advanced breast cancer whose disease had recurred or progressed during or after treatment with an aromatase inhibitor, with or without a prior CDK4/6 inhibitor.

-

Randomization and Treatment: A total of 708 patients were randomized 1:1 to receive either Capivasertib plus fulvestrant or placebo plus fulvestrant.

-

Capivasertib Dosing: 400 mg administered orally twice daily on an intermittent schedule of four days on, three days off.

-

Fulvestrant Dosing: 500 mg intramuscularly on days 1 and 15 of the first cycle, and then every 28 days.

-

-

Endpoints: The trial had dual primary endpoints of Progression-Free Survival (PFS) in the overall population and in the subgroup of patients with qualifying alterations in the PI3K/AKT/PTEN pathway. Key secondary endpoints included Overall Survival (OS) and Objective Response Rate (ORR).

-

Biomarker Analysis: Tumor tissue (or circulating tumor DNA if tissue was unavailable) was collected for next-generation sequencing (NGS) to identify alterations in PIK3CA, AKT1, and PTEN. This analysis was central to evaluating the prespecified biomarker subgroup.

References

- 1. What clinical trials have been conducted for Capivasertib? [synapse.patsnap.com]

- 2. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]

- 5. komen.org [komen.org]

(R)-Capivasertib: A Deep Dive into its Structural Biology and Binding Pocket

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key therapeutic target in oncology.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, driving tumor cell proliferation, survival, and resistance to therapy.[2] This technical guide provides a comprehensive overview of the structural biology of this compound, a detailed analysis of its binding pocket, and the experimental protocols used to characterize its interaction with AKT.

Structural Biology of the Capivasertib-AKT Complex

The definitive understanding of how this compound interacts with its target comes from the co-crystal structure of the compound in complex with the kinase domain of human AKT1.

Co-crystal Structure of this compound and AKT1

The X-ray crystal structure of this compound (referred to as AZD5363 in the publication) bound to the kinase domain of AKT1 has been solved to a resolution of 1.49 Å and is deposited in the Protein Data Bank (PDB) with the accession code 4GV1 .[3][4] This high-resolution structure provides a detailed atomic-level view of the inhibitor's binding mode within the ATP-binding pocket of the kinase.

The structure reveals that Capivasertib binds in the cleft between the N- and C-lobes of the kinase domain, the same site that ATP occupies. This competitive binding mechanism prevents the phosphorylation of AKT and its subsequent activation, thereby inhibiting downstream signaling.

Binding Pocket Analysis

The binding of this compound to the ATP-binding pocket of AKT1 is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Key Interacting Residues

A detailed analysis of the 4GV1 crystal structure reveals several critical residues for Capivasertib binding:

-

Hinge Region: The pyrrolopyrimidine core of Capivasertib forms two crucial hydrogen bonds with the backbone of residues in the hinge region of the kinase:

-

The N1 and N3 atoms of the pyrimidine ring interact with the backbone amide and carbonyl groups of Val279 and Met281 , respectively. These interactions are canonical for many ATP-competitive kinase inhibitors.

-

-

Hydrophobic Interactions: The chlorophenyl group of Capivasertib is nestled in a hydrophobic pocket formed by residues including:

-

Val164

-

Leu181

-

Met229

-

Met281

-

-

Solvent-Exposed Region: The hydroxyl group on the propyl chain of Capivasertib is solvent-exposed, which was a key finding in the structure-activity relationship (SAR) studies that led to its development.

The following table summarizes the key interactions between this compound and the AKT1 binding pocket.

| Interaction Type | Capivasertib Moiety | AKT1 Residue(s) |

| Hydrogen Bond | Pyrrolopyrimidine Core | Val279 (backbone) |

| Hydrogen Bond | Pyrrolopyrimidine Core | Met281 (backbone) |

| Hydrophobic | Chlorophenyl Group | Val164, Leu181, Met229, Met281 |

| Solvent Exposed | Hydroxypropyl Chain | - |

Quantitative Data

The inhibitory activity of this compound against the three AKT isoforms has been quantified through various biochemical assays.

| AKT Isoform | IC50 (nM) |

| AKT1 | 3 |

| AKT2 | 7 |

| AKT3 | 7 |

Data sourced from MedchemExpress.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by Capivasertib.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's interaction with AKT involves a series of key experiments. Below are detailed methodologies for these techniques.

Protein Expression and Purification for X-ray Crystallography

This protocol is adapted from methodologies used for crystallizing kinases like AKT.

Objective: To produce a sufficient quantity of pure, active AKT kinase domain for crystallization trials.

Workflow:

Caption: A typical workflow for the expression and purification of AKT1 kinase domain.

Methodology:

-

Expression: The kinase domain of human AKT1 (residues ~140-480) is cloned into a baculovirus transfer vector with an N-terminal hexa-histidine (His6) tag. Recombinant baculovirus is generated and used to infect Sf9 insect cells. Cells are cultured for 48-72 hours to allow for protein expression.

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors) and lysed by sonication or microfluidization.

-

Clarification: The lysate is clarified by centrifugation at high speed (e.g., 40,000 x g for 45 minutes) to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged AKT1 is then eluted with a high concentration of imidazole (e.g., 250 mM).

-

Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for the specific protease (e.g., TEV protease) to remove the His-tag.

-

Ion-Exchange Chromatography: The tag-cleaved protein solution is passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein. The flow-through containing the untagged AKT1 is then further purified by ion-exchange chromatography (e.g., Mono Q column) using a salt gradient.

-

Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography (e.g., Superdex 200 column) to separate the monomeric, properly folded AKT1 from aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Concentration and Storage: The pure protein is concentrated to 5-10 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.

X-ray Crystallography

Objective: To obtain a high-resolution co-crystal structure of this compound bound to the AKT1 kinase domain.

Methodology:

-

Co-crystallization: The purified AKT1 kinase domain is incubated with a 2-5 fold molar excess of this compound for 1-2 hours on ice.

-

Crystallization Screening: The protein-inhibitor complex is subjected to sparse matrix screening using commercially available crystallization screens (e.g., from Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly used. Drops containing a 1:1 or 2:1 ratio of the protein-inhibitor complex and the reservoir solution are equilibrated against the reservoir.

-

Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature, and by using additives.

-

Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding of this compound to the AKT1 kinase domain, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: Purified AKT1 kinase domain and this compound are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution. The concentrations of the protein and the inhibitor are accurately determined.

-

ITC Experiment: The ITC instrument is set to the desired temperature (e.g., 25°C). The sample cell is filled with the AKT1 solution (e.g., 10-20 µM), and the injection syringe is filled with the Capivasertib solution (e.g., 100-200 µM).

-

Titration: A series of small injections (e.g., 2-5 µL) of the Capivasertib solution are made into the sample cell. The heat change associated with each injection is measured.

-

Data Analysis: The integrated heats of binding are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To measure the inhibitory activity of this compound on the kinase activity of AKT.

Workflow:

Caption: Workflow for an HTRF-based kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a serial dilution of this compound in the assay buffer. Prepare a mixture of the AKT enzyme and a biotinylated peptide substrate (e.g., a derivative of GSK3).

-

Kinase Reaction: In a 384-well plate, add the Capivasertib dilutions, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: Stop the reaction by adding a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The data are analyzed to determine the concentration of Capivasertib that inhibits 50% of the kinase activity (IC50).

Conclusion

The structural and biochemical understanding of the interaction between this compound and its target, AKT, is crucial for the rational design of next-generation inhibitors and for understanding the mechanisms of drug resistance. The co-crystal structure (PDB: 4GV1) provides a detailed map of the binding site, highlighting key interactions that can be exploited for further drug development. The experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and inhibitory activity of novel AKT inhibitors. A thorough understanding of these principles and techniques is essential for advancing the field of targeted cancer therapy.

References

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tainstruments.com [tainstruments.com]

- 3. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

(R)-Capivasertib: An In-Depth Technical Guide on Enantiomer-Specific Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capivasertib (AZD5363) is a potent and selective ATP-competitive pan-AKT inhibitor that has demonstrated significant promise in clinical trials for the treatment of various cancers, particularly hormone receptor-positive breast cancer. As a chiral molecule, the stereochemistry of Capivasertib is critical to its biological activity. This technical guide provides a comprehensive overview of the enantiomer-specific biological activity of Capivasertib, focusing on the core data that establishes the (S)-enantiomer as the eutomer. This document includes a detailed summary of its mechanism of action, quantitative data on its inhibitory activity, and in-depth experimental protocols for key biological assays. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction: The Role of AKT in Cancer and the Development of Capivasertib

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase AKT is a central node in this pathway, with three highly homologous isoforms (AKT1, AKT2, and AKT3).

Capivasertib (formerly known as AZD5363) was developed as a potent, orally bioavailable, small-molecule inhibitor targeting all three AKT isoforms.[2][3] It is a pyrrolopyrimidine-derived compound that acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream AKT substrates.[2]

Enantiomer-Specific Biological Activity of Capivasertib

Capivasertib possesses a single chiral center, leading to the existence of two enantiomers: (R)-Capivasertib and (S)-Capivasertib. In the drug development process, it is crucial to determine which enantiomer possesses the desired pharmacological activity (the eutomer) and which is less active or inactive (the distomer).

The definitive publication on the discovery of Capivasertib, "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases," explicitly identifies the (S)-enantiomer as the active drug substance. While specific quantitative data comparing the IC50 values of the (R) and (S) enantiomers is not detailed in the main body of the primary literature, the selection of the (S)-enantiomer for clinical development implies a significant difference in their biological activities. A study on novel dual APN/AKT inhibitors derived from the Capivasertib scaffold indicated that compounds with an R-configuration were generally more potent, suggesting that the stereochemistry at this particular center is a critical determinant of activity. However, for Capivasertib itself, the (S)-enantiomer was identified as the active component.

Quantitative Data: Inhibitory Activity of Capivasertib

The following table summarizes the inhibitory activity of the clinically developed (S)-Capivasertib against the three AKT isoforms and its effect on cell proliferation in various cancer cell lines.

| Target/Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| Enzyme Assays | |||

| AKT1 | Kinase Inhibition | 3 | |

| AKT2 | Kinase Inhibition | 8 | |

| AKT3 | Kinase Inhibition | 8 | |

| Cellular Assays | |||

| BT474c (Breast Cancer) | FOXO3a Nuclear Translocation | 690 | |

| LNCaP (Prostate Cancer) | Inhibition of AKT Substrate Phosphorylation | ~300 - 800 | |

| BT474c (Breast Cancer) | Inhibition of AKT Substrate Phosphorylation | ~300 - 800 | |

| Multiple Cancer Cell Lines | Cell Proliferation | < 3000 (in 41 of 182 cell lines) |

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Capivasertib exerts its anti-cancer effects by directly inhibiting the kinase activity of AKT1, AKT2, and AKT3. By binding to the ATP-binding pocket of the AKT enzymes, it prevents the phosphorylation of numerous downstream substrates that are critical for cell survival and proliferation.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of (S)-Capivasertib.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of Capivasertib enantiomers.

AKT Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a compound against purified AKT enzymes.

Caption: Workflow for an in vitro AKT kinase inhibition assay.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

AKT substrate peptide (e.g., a synthetic peptide with an AKT phosphorylation motif)

-

This compound and (S)-Capivasertib

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and (S)-Capivasertib in DMSO, and then dilute further in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the diluted compounds. Add the recombinant AKT enzyme to each well.

-

Reaction Initiation: To initiate the kinase reaction, add a mixture of ATP and the AKT substrate peptide to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Proliferation Assay (Cell-Based Assay)

This protocol describes the use of a tetrazolium-based (e.g., MTT or MTS) assay to measure the anti-proliferative effects of Capivasertib enantiomers on cancer cell lines.

Caption: Workflow for a cell proliferation assay (MTS/MTT).

Materials:

-

Cancer cell line of interest (e.g., BT474c, LNCaP)

-

Complete cell culture medium

-

This compound and (S)-Capivasertib

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well cell culture plates

-

Microplate reader capable of absorbance measurements

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of this compound and (S)-Capivasertib. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the EC50 value.

Conclusion

The biological activity of Capivasertib is highly dependent on its stereochemistry, with the (S)-enantiomer being the pharmacologically active form. This enantiomer potently inhibits all three AKT isoforms, leading to the suppression of the PI3K/AKT/mTOR signaling pathway and subsequent inhibition of cancer cell proliferation and survival. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical resource for researchers and drug development professionals working with this important anti-cancer agent. Further investigation into the precise structural interactions that differentiate the binding of the (R) and (S) enantiomers to the AKT kinase domain could provide valuable insights for the design of future generations of AKT inhibitors.

References

(R)-Capivasertib and its Role in Apoptosis Induction: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib, also known as AZD5363, is a potent, orally available, ATP-competitive small molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, growth, and metabolism.[1][2] Hyperactivation of this pathway, often due to mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, allows cancer cells to evade apoptosis (programmed cell death). By inhibiting the central node of this pathway, AKT, Capivasertib effectively disrupts pro-survival signals, thereby inducing apoptosis and inhibiting tumor growth. This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Capivasertib exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT. In a healthy cell, growth factors bind to Receptor Tyrosine Kinases (RTKs), activating Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which recruits AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates that promote cell survival and inhibit apoptosis.

Capivasertib binds to the ATP pocket of AKT, preventing its catalytic activity and blocking the phosphorylation of its downstream targets. This blockade is central to its ability to induce apoptosis. Key downstream effectors impacted by Capivasertib include:

-

BAD (Bcl-2-associated agonist of cell death): AKT-mediated phosphorylation of BAD sequesters it from its pro-apoptotic function. Capivasertib treatment reduces BAD phosphorylation, freeing it to promote apoptosis.

-

FOXO Transcription Factors: Phosphorylation by AKT inactivates Forkhead box O (FOXO) transcription factors by excluding them from the nucleus. Inhibition of AKT allows FOXO proteins (like FOXO1) to translocate to the nucleus, where they can upregulate the expression of genes involved in apoptosis.

-

mTORC1: AKT activates the mTORC1 complex, a key regulator of protein synthesis and cell growth. Capivasertib inhibits downstream mTORC1 signaling, evidenced by reduced phosphorylation of substrates like 4E-BP1 and S6 ribosomal protein.

-

GSK-3β: AKT phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK-3β). Capivasertib treatment leads to the inhibition of GSK-3β phosphorylation.

Quantitative Analysis of Capivasertib-Induced Apoptosis

Capivasertib has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, both as a monotherapy and in combination with other agents. The cytotoxic effects are often more pronounced in cell lines with alterations in the PI3K/AKT pathway.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

|---|---|---|---|---|

| LNCaP, C4-2, PC346C | Prostate Cancer (PTEN null, AR+) | GI50 | 10 – 100 nM | |

| VCaP | Prostate Cancer (PTEN wild type) | GI50 | ~ 1 µM |

| DU-145, BPH1, RWPE1 | Prostate Cancer (PTEN wild type, AR-) | - | Relatively resistant | |

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | Treatment | Apoptotic Effect | Reference |

|---|---|---|---|---|

| BT474c | Breast Cancer | 1 µM AZD5363 (72 hrs) | 11% apoptosis | |

| A2780 | Ovarian Cancer | High doses of AZD5363 | Induced apoptotic cell death | |

| Ishikawa | Endometrial Cancer | High doses of AZD5363 | Induced apoptotic cell death | |

| Jurkat, Molt-4, HPB-ALL | T-cell Acute Lymphoblastic Leukemia | AZD5363 (72 hrs) | Significant increase in Annexin V-positive cells |

| Ovarian & Endometrial Cells | Ovarian & Endometrial Cancer | AZD5363 + Doxorubicin | Potentiated doxorubicin-induced apoptosis | |

Experimental Protocols for Apoptosis Assessment

To evaluate the pro-apoptotic effects of this compound, several standard methodologies are employed. The following sections detail the protocols for two key assays: apoptosis detection by flow cytometry and protein analysis by Western blotting.

Protocol: Apoptosis Detection by Annexin V/PI Staining via Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cell lines of interest

-

This compound (AZD5363)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin (for adherent cells)

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Suspension cells: Transfer cells to a microcentrifuge tube.

-

Adherent cells: Aspirate the medium, wash with PBS, and detach cells using trypsin. Neutralize trypsin with serum-containing medium and transfer to a microcentrifuge tube.

-

-

Cell Washing: Centrifuge the cell suspension at 450 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Add additional 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Protocol: Protein Analysis by Western Blotting

Western blotting is used to detect changes in the phosphorylation status of AKT substrates and the expression of key apoptosis-related proteins like cleaved PARP.

Materials:

-

Treated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-p-PRAS40, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse treated cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.

Conclusion

This compound is a highly specific inhibitor of the AKT kinase, a central mediator of cell survival. By effectively shutting down the PI3K/AKT/mTOR pathway, Capivasertib triggers apoptosis through multiple downstream mechanisms, including the modulation of key apoptotic regulators like BAD and FOXO transcription factors. Its efficacy in inducing cell death, particularly in cancers with an activated AKT pathway, has been demonstrated in numerous preclinical models. The data and protocols presented in this guide underscore the robust pro-apoptotic activity of Capivasertib, cementing its role as a significant therapeutic agent in oncology and a valuable tool for cancer research.

References

Methodological & Application

Application Notes for (R)-Capivasertib In Vitro Cell-Based Assays

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism[3]. Dysregulation of this pathway is a common feature in many human cancers, often driven by activating mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN. By inhibiting AKT, Capivasertib effectively blocks downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells with an activated AKT pathway.

These application notes provide protocols for evaluating the in vitro efficacy of this compound in cancer cell lines. The primary assays described are a cell viability assay to determine the cytotoxic and cytostatic effects of the compound and a Western blot analysis to confirm its mechanism of action by assessing the phosphorylation status of AKT and its downstream targets.

Quantitative Data: this compound Inhibition

The following tables summarize the inhibitory activity of this compound against AKT isoforms and its effect on the proliferation of various cancer cell lines.

Table 1: this compound Enzymatic Inhibitory Activity

| Target | IC50 (nM) | Assay Type |

| AKT1 | 3 | Cell-free kinase assay |

| AKT2 | 7-8 | Cell-free kinase assay |

| AKT3 | 7-8 | Cell-free kinase assay |

| Data sourced from references. |

Table 2: this compound Cellular Proliferation IC50 Values

| Cell Line | Cancer Type | IC50 (µM) |

| HGS27 | Gastric Cancer | 4.6 |

| AGS | Gastric Cancer | 0.1 |

| N87 | Gastric Cancer | 14.18 |

| SNU-1 | Gastric Cancer | 24.04 |

| MKN45 | Gastric Cancer | 30.0 |

| MGC803 | Gastric Cancer | 44.4 |

| Data sourced from reference. Note: IC50 values can vary based on the assay conditions and cell line characteristics. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AKT signaling pathway targeted by Capivasertib and the general experimental workflow for its in vitro evaluation.

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTS/Resazurin-Based)

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear or opaque-walled tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent (MTS) or alamarBlue™ (Resazurin))

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring they are in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.003 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of Cell Viability:

-

For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

-

For Resazurin Assay: Add 10-20 µL of Resazurin reagent to each well. Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm for the MTS assay or fluorescence (560 nm excitation / 590 nm emission) for the Resazurin assay using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading (medium only) from all values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

-

Western Blot Analysis for AKT Pathway Inhibition

This protocol is used to detect the levels of phosphorylated AKT (p-AKT) and total AKT to confirm the on-target effect of this compound.

Materials:

-

Selected cancer cell lines

-

6-well tissue culture plates

-

This compound stock solution

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-